molecular formula C12H16ClN3 B15112232 {4-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine hydrochloride

{4-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine hydrochloride

Cat. No.: B15112232
M. Wt: 237.73 g/mol
InChI Key: RJTFZBIACIEAPP-UHFFFAOYSA-N
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Description

{4-[(4-Methyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine hydrochloride (CAS: 904696-62-4) is a benzylamine derivative featuring a 4-methylpyrazole moiety attached via a methylene bridge to the phenyl ring. Its molecular formula is C₁₁H₁₄ClN₃, with a molar mass of 223.70 g/mol and a melting point of 198–199.5°C . The compound is utilized in pharmaceutical research and organic synthesis, often as a building block for bioactive molecules due to its amine functionality and heterocyclic aromatic system. The hydrochloride salt enhances stability and solubility in polar solvents .

Properties

Molecular Formula

C12H16ClN3

Molecular Weight

237.73 g/mol

IUPAC Name

[4-[(4-methylpyrazol-1-yl)methyl]phenyl]methanamine;hydrochloride

InChI

InChI=1S/C12H15N3.ClH/c1-10-7-14-15(8-10)9-12-4-2-11(6-13)3-5-12;/h2-5,7-8H,6,9,13H2,1H3;1H

InChI Key

RJTFZBIACIEAPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CC2=CC=C(C=C2)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine hydrochloride typically involves the reaction of 4-methyl-1H-pyrazole with benzyl chloride under basic conditions to form the intermediate 4-[(4-methyl-1H-pyrazol-1-yl)methyl]benzyl chloride. This intermediate is then reacted with methanamine hydrochloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

{4-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

{4-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of {4-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Substituted Methanamine Derivatives

Target Compound :
  • Structure : 4-Methylpyrazole linked to benzylamine via methylene.
  • Molecular Formula : C₁₁H₁₄ClN₃
  • Key Properties: Melting point = 198–199.5°C; harmful (safety note) .
Comparison Compounds :

(4-(1H-Pyrazol-1-yl)phenyl)methanamine Hydrochloride (CAS: 1107632-13-2) Structure: Pyrazole (non-methylated) attached to benzylamine. Molecular Formula: C₁₀H₁₂ClN₃ Key Differences: Absence of the 4-methyl group on pyrazole reduces lipophilicity. Used in high-purity pharmaceutical research .

[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]methanamine Hydrochloride (CAS: 1193389-54-6) Structure: 3-Chlorophenyl-substituted pyrazole linked to methanamine.

Non-Pyrazole Heterocyclic Methanamine Derivatives

{4-[(3-Fluorophenoxy)methyl]phenyl}methanamine Hydrochloride (CAS: 1262534-81-5) Structure: 3-Fluorophenoxy group instead of pyrazole. Molecular Formula: C₁₄H₁₅ClFNO Key Differences: Ether linkage introduces flexibility and polarity; fluorine atom enhances metabolic stability .

[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine Hydrochloride (CAS: 1228880-37-2)

  • Structure : Oxadiazole ring replaces pyrazole.
  • Molecular Formula : C₁₀H₁₂ClN₃O
  • Key Differences : Oxadiazole’s electron-deficient nature may influence hydrogen bonding and solubility .

(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine Hydrochloride (CAS: 1596117-29-1)

  • Structure : Tetrazine ring instead of pyrazole.
  • Molecular Formula : C₁₀H₁₂ClN₆
  • Key Differences : Tetrazine’s high electron deficiency enables bioorthogonal click chemistry applications .

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

Compound (CAS) Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Substituent
904696-62-4 (Target) C₁₁H₁₄ClN₃ 223.70 198–199.5 4-Methylpyrazole
1107632-13-2 C₁₀H₁₂ClN₃ 209.68 Not reported Pyrazole
1193389-54-6 C₁₀H₁₁Cl₂N₃ 244.12 Not reported 3-Chlorophenylpyrazole
1262534-81-5 C₁₄H₁₅ClFNO 267.73 Not reported 3-Fluorophenoxy
1228880-37-2 C₁₀H₁₂ClN₃O 225.68 Not reported 5-Methyloxadiazole

Key Research Findings

  • Safety Profile: Harmful nature (noted for the target compound) necessitates careful handling, a common trait among amine hydrochlorides .
  • Structural Flexibility : Compounds with ether or oxadiazole linkages (e.g., 1262534-81-5, 1228880-37-2) exhibit varied conformational flexibility, impacting target binding .

Biological Activity

{4-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine hydrochloride, commonly referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including a pyrazole ring and a phenyl group, which contribute to its interaction with various biological targets.

The compound has the following chemical properties:

PropertyValue
Chemical FormulaC11H13N3·HCl
Molecular Weight227.7 g/mol
CAS Number1006951-00-3
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyrazole moiety allows for hydrogen bonding and π-π stacking interactions with target proteins, potentially modulating their activity.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). In vitro assays indicated mean growth inhibition percentages of 54.25% and 38.44%, respectively, while exhibiting low toxicity towards normal fibroblast cells .

Antioxidant Properties

The antioxidant capabilities of this compound have been highlighted in several studies. The presence of the pyrazole ring enhances its ability to scavenge free radicals, thereby protecting cellular components from oxidative stress. This property is particularly relevant for developing therapies targeting oxidative stress-related diseases .

Anti-inflammatory Effects

Research indicates that certain analogs of this compound exhibit anti-inflammatory activity. The structure-function relationship studies suggest that modifications at specific positions can enhance or diminish this activity, making it a potential candidate for treating inflammatory disorders .

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives of pyrazole were tested against various cancer cell lines. The results showed that compounds with substitutions similar to this compound exhibited IC50 values ranging from 73 to 84 mg/mL against different cancer cell lines, demonstrating their potential as anticancer agents .

Study 2: Antioxidant Activity

A comparative analysis of various pyrazole derivatives revealed that those with a methyl group at position 4 displayed superior antioxidant activity in assays such as ABTS and DPPH scavenging tests. This suggests that the structural configuration significantly influences their efficacy as antioxidants .

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